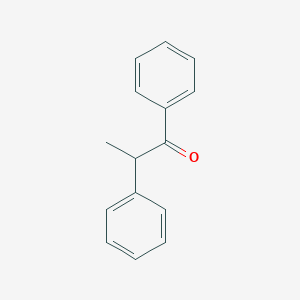

1,2-Diphenylpropan-1-one

Description

Significance as a Chemical Scaffold in Organic Synthesis

The structural attributes of 1,2-diphenylpropan-1-one make it a versatile scaffold in organic synthesis. The presence of the carbonyl group and the adjacent chiral center allows for a wide range of chemical modifications, leading to the synthesis of diverse and complex molecular architectures.

One of the key applications of this scaffold is in the synthesis of various derivatives through reactions targeting the carbonyl group and the α-carbon. For instance, it can undergo condensation reactions with aldehydes to form chalcone (B49325) derivatives. Furthermore, reduction of the carbonyl group can yield the corresponding alcohol, 1,2-diphenylpropan-1-ol. lookchem.com

The reactivity of the α-carbon has been exploited in various synthetic methodologies. For example, the reaction of 2-hydroxy-1,2-diphenylpropan-1-one (B189305) with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) leads to the formation of 3-chloro- and 3-bromo-1,2-diphenylpropan-1-ones, respectively, through a rearrangement. researchgate.net This highlights the ability of the scaffold to undergo skeletal rearrangements to yield products with different connectivity.

Moreover, this compound and its derivatives are utilized in the construction of heterocyclic compounds. For instance, its derivatives have been used in the synthesis of pyrazoles, a class of nitrogen-containing heterocyclic compounds with various biological activities. rsc.org

The utility of this scaffold extends to asymmetric synthesis, where its chiral nature can be used to induce stereoselectivity in chemical reactions. This is particularly important in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired activity.

Overview of Current Research Trajectories and Methodological Approaches

Current research involving this compound is focused on several key areas, including the development of novel synthetic methods, investigation of its photochemical behavior, and its application in catalysis.

Novel Synthetic Methods:

Recent studies have explored new and efficient ways to synthesize this compound and its derivatives. For example, a method for the synthesis of 2-methyl-1,3-diphenylpropan-1-one has been developed using a ruthenium(II) catalyst, which promotes the C-C bond formation from an alcohol starting material in a single step. google.com This approach is highlighted as being more environmentally friendly and efficient than traditional methods. google.com Another study describes a palladium-catalyzed multicomponent cascade reaction for the synthesis of substituted dihydrochalcones, where 1,3-diphenylpropan-1-one was obtained in high yield. acs.org

Photochemistry:

The photochemical properties of this compound and its derivatives are another active area of research. Studies have investigated the photo-rearrangement and methanol (B129727) addition of aryl chalcones to form 1-propanones, including derivatives of this compound. rsc.org The photolysis of azido (B1232118) derivatives of 1,3-diphenylpropan-1-one has also been examined, leading to C-N bond cleavage and the formation of different products depending on the reaction conditions. acs.orgnih.gov These studies provide insights into the excited state chemistry of these molecules and their potential applications in photochemistry.

Catalysis:

The this compound scaffold is also being explored in the context of catalysis. For instance, iridium(III) complexes have been used as catalysts for the chemoselective transfer hydrogenation of various unsaturated bonds, with derivatives of 1,3-diphenylpropan-1-one being synthesized as part of the study. rsc.org Furthermore, the direct catalytic asymmetric Mannich reaction, a powerful tool for the synthesis of β-amino carbonyl compounds, has been employed using derivatives of this compound as substrates. researchgate.netresearchgate.net

Detailed Research Findings:

A selection of recent research findings is summarized in the table below, illustrating the diverse applications and ongoing investigations related to the this compound scaffold.

| Research Area | Key Finding | Compound(s) Synthesized/Studied | Reference |

| Novel Synthesis | Development of a one-step, ruthenium-catalyzed synthesis of 2-methyl-1,3-diphenylpropan-1-one from an alcohol. | 2-Methyl-1,3-diphenylpropan-1-one | google.com |

| Novel Synthesis | Efficient synthesis of 1,3-diphenylpropan-1-one via a palladium-catalyzed cascade reaction. | 1,3-Diphenylpropan-1-one | acs.org |

| Photochemistry | Photo-rearrangement of aryl chalcones in the presence of triphenylphosphine (B44618) to yield 1-propanone derivatives. | 3-Methoxy-1,2-diphenylpropan-1-one | rsc.org |

| Photochemistry | Investigation of photoinduced C-N bond cleavage in azido derivatives of 1,3-diphenylpropan-1-one. | 3-Azido-1,3-diphenyl-propan-1-one, 3-Azido-2,2-dimethyl-1,3-diphenyl-propan-1-one | acs.orgnih.gov |

| Catalysis | Use of an iridium(III) catalyst for the transfer hydrogenation of chalcones to produce saturated ketones. | 1,3-Diphenylpropan-1-one | rsc.org |

| Asymmetric Synthesis | Application in the direct catalytic asymmetric Mannich reaction to synthesize β-amino ketones. | 3-Benzylideneamino-1,2,3-triphenylpropan-1-one | researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLXSFDDEBUZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285819 | |

| Record name | 1,2-diphenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2042-85-5 | |

| Record name | NSC42897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-diphenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2042-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Diphenylpropan 1 One and Its Structural Analogues

Direct Synthesis Approaches

The direct construction of the 1,2-diphenylpropan-1-one backbone can be achieved through several classical organic reactions, primarily involving the formation of a crucial carbon-carbon bond.

Conventional Condensation Reactions from Precursors

One of the primary methods for synthesizing this compound involves the alkylation of 1,2-diphenylethanone (also known as deoxybenzoin). This method relies on the generation of an enolate from 1,2-diphenylethanone, which then acts as a nucleophile to react with a methylating agent. The use of a suitable base is critical for the deprotonation of the α-carbon to the carbonyl group, enabling the subsequent C-C bond formation.

Another approach is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. libretexts.org This reaction can theoretically be employed by reacting benzene (B151609) with 2-phenylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. However, intramolecular versions of this reaction are more common for creating cyclic structures. masterorganicchemistry.com

Carbon-Carbon Bond Forming Reactions Involving Carbonyl Functionality

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds. organicchemistrytutor.com In the context of synthesizing a precursor to this compound, a Grignard reagent such as phenylmagnesium bromide can be reacted with a suitable electrophile like 2-phenylpropanal. Subsequent oxidation of the resulting secondary alcohol would yield the desired ketone. The reaction of benzoin (B196080) (2-hydroxy-1,2-diphenylethanone) with a methyl Grignard reagent, such as methylmagnesium iodide, leads to the formation of 1,2-diphenyl-1,2-propanediol, which would require further selective oxidation to yield this compound. chegg.com

The Reformatsky reaction offers another avenue for C-C bond formation, typically yielding β-hydroxy esters. byjus.comtheaic.orgnih.gov This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. While not a direct route to this compound, it represents a fundamental C-C bond-forming strategy that can be adapted to create precursors. For instance, the reaction of an appropriate α-bromo ester with benzaldehyde (B42025) could generate a β-hydroxy ester, which could then be further manipulated to form the target ketone.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the introduction of various chemical moieties, leading to a diverse range of derivatives with potentially unique properties.

Halogenation Reactions and Regioselectivity Studies

The halogenation of this compound and its derivatives has been studied, revealing interesting aspects of regioselectivity. The direct treatment of this compound with chlorine (Cl₂) or bromine (Br₂) in the presence of aluminum chloride (AlCl₃) can lead to the formation of the corresponding 2-chloro- and 2-bromo-1,2-diphenylpropan-1-ones. researchgate.net

Interestingly, a rearrangement occurs during the halogenation of the precursor, 2-hydroxy-1,2-diphenylpropan-1-one (B189305) (α-methylbenzoin). researchgate.netresearchgate.net Reaction of this α-hydroxyketone with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) does not yield the expected 2-halo derivatives. Instead, it results in the formation of 3-chloro- and 3-bromo-1,2-diphenylpropan-1-ones, respectively. researchgate.net This highlights the influence of the hydroxyl group on the reaction's outcome.

Table 1: Halogenation of this compound and its Hydroxy Precursor

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Cl₂ / AlCl₃ | 2-Chloro-1,2-diphenylpropan-1-one | researchgate.net |

| This compound | Br₂ / AlCl₃ | 2-Bromo-1,2-diphenylpropan-1-one | researchgate.net |

| 2-Hydroxy-1,2-diphenylpropan-1-one | SOCl₂ | 3-Chloro-1,2-diphenylpropan-1-one | researchgate.net |

| 2-Hydroxy-1,2-diphenylpropan-1-one | PBr₃ | 3-Bromo-1,2-diphenylpropan-1-one | researchgate.net |

Hydroxylation and Related Derivatizations

The introduction of a hydroxyl group to the this compound structure is a key transformation. 2-Hydroxy-1,2-diphenylpropan-1-one, also known as α-methylbenzoin, can be synthesized through methods such as the aldol (B89426) condensation of benzaldehyde with acetophenone, followed by methylation. vulcanchem.com The hydroxyl group in this compound can be a site for further derivatization, such as oxidation to a ketone functionality. The synthesis of 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)propan-1-one demonstrates how the hydroxylated intermediate can be used to build more complex molecules. vulcanchem.com

β-Aminoketone Derivative Synthesis

The synthesis of β-aminoketone derivatives of this compound is commonly achieved through the Mannich reaction. This powerful three-component reaction involves an aldehyde, a primary or secondary amine, and a ketone containing at least one α-hydrogen. organic-chemistry.orgrasayanjournal.co.in

In a notable example, 3-aryl-3-(naphthalen-2-ylamino)-1,2-diphenylpropan-1-one derivatives were synthesized through a three-component reaction of an aromatic aldehyde, 2-naphthalenamine, and 1,2-diphenylethanone in aqueous media, catalyzed by triethylbenzylammonium chloride (TEBAC). tandfonline.com The reaction is proposed to proceed through the enol form of 1,2-diphenylethanone. tandfonline.com This method offers the advantages of using a green solvent, good yields, and operational simplicity. tandfonline.com

Another study reports the synthesis of N-tosylated β-aminoketones in high yields and excellent diastereoselectivities through a highly stereoselective three-component direct Mannich reaction between aromatic aldehydes, p-toluenesulfonamide, and unfunctionalized ketones, including 1,2-diphenylethanone, using a bifunctional quinidine (B1679956) thiourea (B124793) catalyst. nih.gov

Table 2: Synthesis of β-Aminoketone Derivatives via Mannich Reaction

| Ketone Precursor | Aldehyde | Amine | Catalyst/Conditions | Product Type | Reference |

| 1,2-Diphenylethanone | Aromatic Aldehyde | 2-Naphthalenamine | TEBAC / Aqueous media | 3-Aryl-3-(naphthalen-2-ylamino)-1,2-diphenylpropan-1-one | tandfonline.com |

| 1,2-Diphenylethanone | Aromatic Aldehyde | p-Toluenesulfonamide | Quinidine thiourea | N-Tosyl β-aminoketone | nih.gov |

| Acetophenone | Benzaldehyde | Aniline (B41778) | Guanine hydrochloride | 3-(Phenylamino)-1,3-diphenylpropan-1-one | researchgate.net |

Oxime Formation Reactions

The reaction of this compound with hydroxylamine (B1172632) hydrochloride results in the formation of this compound oxime. sigmaaldrich.comguidechem.comnih.gov This reaction is a standard method for the conversion of ketones to their corresponding oximes. The general procedure involves the condensation of the ketone with hydroxylamine, often in the presence of a base to neutralize the hydrochloride salt.

A general method for the synthesis of a structural isomer, 1,3-diphenylpropan-2-one oxime, involves dissolving hydroxylamine hydrochloride and sodium hydroxide (B78521) in an ethanol/water mixture. eurjchem.com To this solution, 1,3-diphenylpropan-2-one is added and the mixture is heated to reflux. eurjchem.com After cooling and acidification, the oxime precipitates as a solid. eurjchem.com This type of procedure is broadly applicable to the formation of oximes from their corresponding ketones. The crystal structure of 1,3-diphenylpropan-2-one oxime reveals that the molecules are linked into dimers through hydrogen bonding. eurjchem.comresearchgate.netscispace.com

Table 1: Oxime Formation Reaction

| Reactant | Reagent | Product | Notes |

| This compound | Hydroxylamine Hydrochloride | This compound oxime | Standard condensation reaction. |

| 1,3-Diphenylpropan-2-one | Hydroxylamine Hydrochloride, NaOH | 1,3-Diphenylpropan-2-one oxime | Synthesis of a structural isomer. eurjchem.com |

Advanced and Catalytic Synthesis Techniques

Modern synthetic chemistry has seen the advent of sophisticated catalytic systems that offer high efficiency and selectivity in the synthesis of complex molecules like this compound and its analogues. These methods often employ transition metals or are entirely metal-free, providing versatile routes to these compounds.

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis is a powerful tool for the α-arylation of ketones, a key step in the synthesis of this compound and related structures. mdpi.com Palladium-based catalysts, in particular, have been extensively studied. The direct arylation of ketones can be achieved by reacting a ketone with an aryl halide in the presence of a palladium catalyst and a suitable base. acs.org The use of sterically hindered chelating ligands can accelerate the rate of these reactions. acs.org

A notable example is the synthesis of 2-methyl-1,3-diphenylpropan-1-one, an analogue of this compound, which can be synthesized via a ruthenium-catalyzed reaction of propiophenone (B1677668) and benzyl (B1604629) alcohol. google.com This method is advantageous as it utilizes an alcohol as a starting material, which is generally considered environmentally benign. google.com

Nickel-catalyzed reactions have also emerged as a potent alternative. For instance, a dual NHC/organophotoredox-catalyzed radical phosphinoylacylation of alkenes can produce derivatives such as 3-(diphenylphosphoryl)-1,2-diphenylpropan-1-one. acs.org

Table 2: Examples of Transition-Metal-Catalyzed Syntheses

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd₂(dba)₃ / Tol-BINAP, NaOBu-t | Aryl Bromide, Ketone | α-Aryl Ketone | Moderate to High | acs.org |

| NNN pincerlike metal ruthenium(II) | Propiophenone, Benzyl Alcohol | 2-Methyl-1,3-diphenylpropan-1-one | 78-80% | google.com |

| NiCl₂·(PPh₃)₂ / XantPhos | 1,2-Diphenylethan-1-one, 2-Bromo-2,2-difluoroacetate | Monofluoroalkene derivative | - | |

| Pd(OAc)₂ / bis-N-tosylsulfilimine | Ketone, Diaryliodonium salt | β-Aryl Ketone | - | nih.gov |

Metal-Free Synthetic Protocols

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free protocols have gained significant attention. The α-arylation of ketones can be achieved without the use of transition metals. d-nb.infoscispace.comulaval.ca One such method involves the use of hypervalent iodine reagents to generate electrophilic enolonium species that can react with aromatic compounds. acs.orgnih.gov This approach is compatible with a variety of functional groups and can be used with electron-rich aromatic substrates. acs.org

Another prominent metal-free method utilizes a strong base, such as potassium tert-butoxide (KOtBu), in a suitable solvent like N,N-dimethylformamide (DMF). scispace.comulaval.ca This system promotes the α-arylation of enolizable aryl ketones with aryl halides, likely through a radical process. scispace.comulaval.ca This methodology has been successfully applied to the synthesis of a range of α-aryl ketones, including those derived from propiophenones. ulaval.ca

A metal-free oxidative rearrangement of α,β-unsaturated diaryl ketones using iodine and tert-butyl hydroperoxide (TBHP) provides access to 1,2-diaryl diketones, which are structurally related to the target compound. nih.gov Additionally, a gram-scale metal-free synthesis of 2,3-dimorpholino-1,3-diphenylpropan-1-one has been reported, demonstrating the scalability of such methods. researchgate.net

Table 3: Metal-Free Synthetic Approaches

| Reagents | Reaction Type | Product Class | Reference |

| Hypervalent Iodine Reagent | Intermolecular α-Arylation of Ketones | α-Aryl Ketones | acs.orgnih.gov |

| KOtBu / DMF | α-Arylation of Enolizable Aryl Ketones | α-Aryl Ketones | scispace.comulaval.ca |

| I₂ / TBHP | Oxidative Rearrangement | 1,2-Diaryl Diketones | nih.gov |

| I₂ / TBHP | Diamination of Chalcones | 2,3-Diamino-1,3-diphenylpropan-1-ones | researchgate.net |

Stereoselective Synthesis Strategies

The development of methods for the stereoselective synthesis of this compound analogues is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Enantioselective Methodologies for Analogues and Derivatives

The enantioselective α-arylation and α-alkylation of ketones are powerful strategies for the synthesis of chiral analogues of this compound. Various catalytic systems have been developed to achieve high levels of enantioselectivity.

Copper(I) in combination with chiral bis(phosphine) dioxide ligands has been shown to catalyze the arylation of silyl (B83357) enol ethers, providing access to enolizable α-arylated ketones with good yields and high enantiomeric excess. nih.govacs.org This method is particularly effective for non-cyclic ketones. nih.gov

Palladium catalysis has also been successfully employed in the enantioselective α-arylation of γ-lactams, a related class of carbonyl compounds. mdpi.com Furthermore, nickel-catalyzed enantioselective α-alkylation of ketones with unactivated alkyl halides has been achieved using a unique bimetallic ligand, leading to chiral ketones with α-quaternary carbon stereocenters. organic-chemistry.org

Organocatalysis offers a metal-free alternative for enantioselective transformations. For instance, a cinchona-based primary amine can catalyze the asymmetric alkylation of unmodified ketones with alkyl halides under photochemical conditions. rsc.org Additionally, the enantioselective reduction of 1,3-diphenylpropan-1-one has been studied using chiral hydride reagents derived from levoglucosenone (B1675106) derivatives. researchgate.net

Table 4: Enantioselective Synthetic Methods

| Catalyst/Reagent | Reaction Type | Product Feature | Enantiomeric Excess (ee) | Reference |

| Cu(I)-Bis(phosphine) Dioxide | α-Arylation of Silyl Enol Ethers | Tertiary Stereocenter | Up to 95% | nih.govacs.org |

| Nickel-Bimetallic Ligand | α-Alkylation of Ketones | Quaternary Stereocenter | Good | organic-chemistry.org |

| Cinchona-based Primary Amine | Photo-organocatalytic α-Alkylation | - | High | rsc.org |

| Chiral Lithium Amide | α-Alkylation of Cyclic Ketones | - | Up to 92% | rsc.org |

| Levoglucosenone-modified Hydrides | Reduction of 1,3-Diphenylpropan-1-one | Chiral Alcohol | Moderate | researchgate.net |

Diastereoselective Control in Functionalization Reactions

In addition to enantioselectivity, controlling diastereoselectivity is crucial when creating multiple stereocenters in a molecule. The functionalization of this compound and its analogues can be controlled to favor the formation of a specific diastereomer.

The vicinal functionalization of olefins has been shown to proceed with excellent diastereoselectivity in the formation of related compounds like 2-chloro-3-methoxy-1,3-diphenylpropan-1-one. researchgate.net This highlights the potential for diastereoselective additions to alkene precursors of this compound.

A moderately diastereoselective aldol condensation of 2-hydroxy-1-phenylethanone has been reported, leading to the formation of anti- and syn-2,3-dihydroxy-1,3-diphenylpropan-1-one. thieme-connect.de Furthermore, the stereoselective reduction of 2-hydroxy ketones to either syn- or anti-1,2-diols can be achieved with high diastereoselectivity using specific reagents like zinc borohydride (B1222165) for the anti-diol. researchgate.net

A phosphine-mediated reaction of 3-alkyl allenoates and diaryl 1,2-diones provides an efficient and diastereoselective synthesis of fully substituted cyclopentenones, which are complex structures that can be derived from precursors related to this compound. acs.org

Table 5: Diastereoselective Functionalization Reactions

| Reaction Type | Substrate | Product | Diastereomeric Ratio (dr) | Reference |

| Vicinal Functionalization | 1,2-Disubstituted Olefins | 2-Chloro-3-methoxy-1,3-diphenylpropan-1-one | Excellent | researchgate.net |

| Aldol Condensation | 2-Hydroxy-1-phenylethanone | 2,3-Dihydroxy-1,3-diphenylpropan-1-one | 76% de (anti) | thieme-connect.de |

| Reduction of 2-Hydroxy Ketone | 2-Hydroxy Ketone | anti-1,2-Diol | >20:1 | researchgate.net |

| Phosphine-Mediated Annulation | 3-Alkyl Allenoate, Diaryl 1,2-Dione | Substituted Cyclopentenone | - | acs.org |

Chemical Reactivity and Mechanistic Studies of 1,2 Diphenylpropan 1 One

Carbonyl Group Reactivity and Transformations

The ketone functional group in 1,2-diphenylpropan-1-one is a primary site of reactivity, undergoing various reduction, oxidation, and nucleophilic addition reactions.

Reduction Pathways

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding 1,2-diphenylpropan-1-ol. This transformation can be achieved using various reducing agents. For instance, the enantioselective reduction of prochiral ketones like 1,3-diphenylpropan-1-one, a structurally similar compound, has been explored using chiral metal hydride reagents. researchgate.net These reagents, often derived from lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) modified with chiral ligands, can produce enantiomerically enriched secondary alcohols. researchgate.net Studies on the reduction of 1,3-diphenylpropan-1-one have shown that the stereochemical outcome can be influenced by the nature of the chiral auxiliary. researchgate.net For example, using reagents derived from LiAlH₄ often results in a predominance of the (S)-alcohol, while those from NaBH₄ can favor the (R)-alcohol. researchgate.net

The selective reduction of α,β-unsaturated carbonyl compounds to saturated carbonyls has been achieved with aqueous hydriodic acid (HI) solution. lookchem.com While this compound is not an α,β-unsaturated ketone, this highlights a method for selectively reducing carbon-carbon double bonds in the presence of a carbonyl group, a reaction that could be relevant for derivatives of this compound. lookchem.com

Oxidation Reactions

The oxidation of ketones can lead to various products depending on the oxidizing agent and reaction conditions. While specific oxidation studies on this compound are not extensively detailed in the provided context, general principles of ketone oxidation can be applied. Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. For instance, the oxidation of the dianion of 1,3-diphenylpropan-2-one with iodine or ethylene (B1197577) dibromide results in methyl 2,3-diphenylpropionate and tetraphenylhydroquinone. rsc.org Furthermore, anodic oxidation has been shown to trigger 1,2- and 1,4-group transfer reactions in β-hydroxycarboxylic acids, demonstrating an electrochemical approach to oxidative transformations. lookchem.com

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org This fundamental reaction, known as nucleophilic addition, can lead to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org A variety of nucleophiles can participate in these reactions, including organometallic reagents (like Grignard reagents), enolates, and amines. wikipedia.orggoogle.com

For example, the reaction of chalcones (α,β-unsaturated ketones) with indole (B1671886) in the presence of manganese (II) chloride as a catalyst demonstrates a nucleophilic addition to the carbon-carbon double bond, leading to the synthesis of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones. heteroletters.org This Michael-type addition highlights the reactivity of related ketone structures towards nucleophiles. heteroletters.orgresearchgate.net

Photochemical reactions can also facilitate nucleophilic additions. In the presence of triphenylphosphine (B44618) (PPh₃) and methanol (B129727) under UV-A irradiation, aryl chalcones undergo a rearrangement and addition of methanol to yield substituted propan-1-ones. rsc.org The proposed mechanism involves either the formation of a phosphine-carbonyl intermediate followed by nucleophilic attack of methanol and a 1,2-aryl migration, or the formation of ylide and carbene intermediates. rsc.org

Aromatic Ring Reactivity and Substitutions

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution involves the reaction of an electrophile with the electron-rich aromatic ring. uci.edu The substituent already present on the benzene (B151609) ring dictates the position of the incoming electrophile. The acyl group (a deactivating group) attached to one of the phenyl rings in this compound will direct incoming electrophiles to the meta position. uci.edumasterorganicchemistry.com The other phenyl group, being an alkyl substituent, is an activating group and will direct incoming electrophiles to the ortho and para positions. uci.edumasterorganicchemistry.com

Common EAS reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. uci.edu For instance, nitration of an aromatic ring typically involves the use of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. evitachem.com The reaction proceeds through a two-step mechanism: attack of the electrophile to form a resonance-stabilized carbocation (the rate-determining step), followed by deprotonation to restore aromaticity. uci.edu

Rearrangement Reactions and Pathways

This compound and its derivatives can undergo various rearrangement reactions, often driven by the formation of unstable intermediates. mvpsvktcollege.ac.in

One notable rearrangement occurs during the halogenation of 2-hydroxy-1,2-diphenylpropan-1-one (B189305) (α-methylbenzoin). researchgate.net Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) leads to the formation of 3-chloro- and 3-bromo-1,2-diphenylpropan-1-ones, respectively, instead of the expected 2-halo derivatives. researchgate.net This suggests a rearrangement is taking place.

Furthermore, studies on the gas-phase reactions of α-acylbenzyl cations, which can be generated from derivatives of this compound, reveal characteristic unimolecular reactions. noah.nrw These cations can undergo a 1,2-shift of a methyl or phenyl group, leading to the elimination of carbon monoxide (CO). noah.nrw This process is associated with a significant kinetic energy release, indicating a substantial rearrangement of the molecular structure. noah.nrw

Photochemical reactions can also induce rearrangements. As mentioned earlier, the photoreaction of aryl chalcones in the presence of triphenylphosphine involves a 1,2-aryl migration as part of the proposed mechanism. rsc.org

Investigations into Reaction Mechanisms

The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur. For this compound, mechanistic investigations have centered on its photochemical behavior and its reactions involving radical intermediates. These studies delineate the sequence of elementary steps, identify transient intermediates, and characterize the energetic landscape of the reaction pathway.

Radical Reaction Mechanisms

The photochemistry of ketones like this compound is a rich area for studying radical reaction mechanisms. A primary photochemical process for such ketones is the Norrish Type I reaction, which involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgscispace.com

Upon absorption of a photon, the carbonyl group is excited from its ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing, the excited triplet state (T₁) can be populated. wikipedia.org From either of these excited states, α-cleavage (or α-scission) occurs, leading to the homolytic cleavage of the C-C bond between the carbonyl carbon and the α-carbon. In the case of this compound, this results in the formation of two radical intermediates: a benzoyl radical and a 1-phenylethyl radical. wikipedia.org

The subsequent fate of this geminate radical pair is heavily influenced by the "radical cage effect". cmu.edupsu.edu This phenomenon describes how the solvent cage temporarily traps the newly formed radical pair, increasing the probability of their recombination before they can diffuse apart into the bulk solution. psu.edu Several secondary reaction pathways are available to the radical pair within the solvent cage:

Recombination: The radicals can recombine to reform the original ketone. wikipedia.org

Decarbonylation: The acyl (benzoyl) radical can lose a molecule of carbon monoxide to form a phenyl radical. This can then combine with the other radical fragment. wikipedia.org

Disproportionation: Hydrogen transfer between the two radicals can lead to the formation of an aldehyde and an alkene. wikipedia.org

Diffusion: The radicals can escape the solvent cage to become free radicals, which can then react with other molecules or radicals in the solution. psu.edu

Studies on the thermal decomposition of optically active azoalkanes, which generate radical pairs similar to those in Norrish Type I cleavage, have provided quantitative insight into these cage effects. The efficiency of radical recombination within the cage versus their rate of rotation and diffusion is dependent on the solvent.

| Solvent | Cage Effect (%) | Ratio of Radical Coupling to Rotation (k_c/k_rot)_cage |

|---|---|---|

| Benzene | 28.3 | 0.059 |

| Cyclohexane | 31.7 | 0.069 |

| Chlorobenzene | 33.4 | 0.090 |

| Butanethiol | 18.2 | 0.070 |

Data derived from the thermal decomposition of (-)-(S)-1,1'-diphenyl-1-methylazomethane at 100°C, which generates 1-phenylethyl and benzyl (B1604629) radicals. The cage effect represents the fraction of radicals consumed within the solvent cage. cdnsciencepub.com

These data illustrate that in less viscous solvents like butanethiol, the cage effect is smaller, allowing more radicals to escape. The ratio of coupling to rotation indicates that radical-radical coupling is a highly efficient process that can compete with the rotation of the radicals within the cage. cdnsciencepub.com

Elucidation of Concerted and Stepwise Processes

A central question in mechanistic chemistry is whether multiple bond-forming and bond-breaking events occur in a single, concerted step or through a sequence of discrete, stepwise events involving one or more intermediates. quora.comaskthenerd.com A concerted reaction proceeds through a single transition state, whereas a stepwise reaction involves multiple transition states and the formation of intermediates. quora.com

For reactions involving this compound and related structures, distinguishing between these pathways can be challenging. For instance, in the thermal decomposition of compounds that form radical pairs, it is difficult to experimentally differentiate between a truly concerted elimination mechanism and an in-cage radical disproportionation that occurs too rapidly to detect the intermediate radical pair. cmu.edu Ultrafast spectroscopic techniques may not even provide conclusive results, making the distinction reliant on careful analysis of product distributions and kinetic data. cmu.edu

However, many reactions are clearly stepwise. The photo-rearrangement and methanol addition to aryl chalcones to produce substituted 1-propanones, such as 3-Methoxy-1,2-diphenylpropan-1-one, has been proposed to occur via a stepwise mechanism. rsc.orgresearchgate.net One proposed pathway involves the photochemical excitation of the ketone, which is then captured by triphenylphosphine to form an intermediate. This is followed by a nucleophilic attack from the solvent (methanol), a 1,2-aryl shift, and a 1,2-hydrogen shift to yield the final product. rsc.org The identification of trapped intermediates supports a stepwise, rather than concerted, process. rsc.org Similarly, the photoreduction of alkenes to produce derivatives of this compound proceeds through a stepwise pathway involving photoinduced single electron transfer (SET) to form radical anion and radical cation intermediates. mdpi.com

Kinetic and Thermodynamic Characterization of Reaction Steps

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the influence of reaction conditions, which are crucial for understanding reaction mechanisms.

The thermal decomposition of related three-atom link compounds like 1,3-diphenylpropane (B92013) has been shown to proceed via free-radical chain processes, with the reaction order being determined by the nature of the chain termination step. osti.gov Such studies yield important thermodynamic parameters.

| Compound | Products | Reaction Order | Activation Energy (E_A) (kcal/mol) | Pre-exponential Factor (log A) |

|---|---|---|---|---|

| 1,3-Diphenylpropane | Toluene + Styrene | 1.55 | 51.4 | 12.5 |

| Dibenzyl ether | Toluene + Benzaldehyde (B42025) | 1.43 | 48.0 | 12.6 |

| Phenethyl phenyl ether | Phenol + Styrene | 1.21 | 50.3 | 12.3 |

Data from thermal decompositions showing free-radical chain processes. osti.gov

These data are consistent with mechanisms involving β-scission reactions within a free radical chain. osti.gov The activation energies are around 50 kcal/mol, which is typical for such bond-breaking processes. osti.gov

Kinetic isotope effect (KIE) studies are another powerful tool for elucidating mechanisms. In the synthesis of 1,3-diphenylpropan-1-one via transfer hydrogenation of chalcone (B49325), parallel reactions using methanol (CH₃OH) and deuterated methanol (CD₃OD) can reveal whether the C-H (or C-D) bond is broken in the rate-determining step. rsc.org Such studies have shown that the transfer hydrogenation of the C=C bond of chalcone follows first-order kinetics with respect to the chalcone concentration. rsc.org

Furthermore, the activation parameters for a reaction can indicate whether it is controlled by enthalpy or entropy. For the Mannich reaction among benzaldehyde, acetophenone, and aniline (B41778) to generate a β-aminoketone related to 1,3-diphenylpropan-1-one, the activation parameters were determined. researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (E_a) | 28.97 ± 0.21 | kJ mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 26.49 ± 0.23 | kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -122.88 ± 0.67 | J mol⁻¹ K⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 63.12 ± 0.46 | kJ mol⁻¹ |

Activation parameters for the synthesis of a 3-(phenylamino)-1,3-diphenylpropan-1-one derivative. researchgate.net

The relatively low activation enthalpy and large negative activation entropy suggest an associative mechanism with a highly ordered transition state. researchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy of 1,2-Diphenylpropan-1-one reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in the aromatic, methine, and methyl regions. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The aromatic protons of the two phenyl rings typically appear as complex multiplets in the range of δ 7.0-8.0 ppm. The protons on the benzoyl group are often shifted further downfield compared to those on the other phenyl ring. The single methine (CH) proton, being adjacent to both a phenyl group and the carbonyl group, shows a characteristic signal. The three protons of the methyl (CH₃) group appear as a doublet due to coupling with the neighboring methine proton.

Specific reported data for this compound is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) | - |

| Methine Proton (CH) | ~5.3 | Quartet (q) / Multiplet (m) | ~7.0 |

| Methyl Protons (CH₃) | ~1.5 | Doublet (d) | ~7.0 |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.

The most downfield signal in the ¹³C NMR spectrum corresponds to the carbonyl carbon (C=O), typically appearing around δ 200 ppm. The aromatic carbons of the two phenyl rings resonate in the δ 125-145 ppm region. The aliphatic carbons, the methine (CH) and methyl (CH₃) carbons, appear at higher field (further upfield).

The following table presents typical chemical shift ranges for the carbon atoms in this compound. rsc.orgresearchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~200.0 |

| Aromatic Carbons | 125.0 - 145.0 |

| Methine Carbon (CH) | ~47.0 |

| Methyl Carbon (CH₃) | ~16.0 |

While standard ¹H and ¹³C NMR are primary tools, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment of all proton and carbon signals by revealing through-bond and through-space correlations.

Solid-state NMR spectroscopy could provide insights into the molecular conformation and packing of this compound in its crystalline form. researchgate.net This technique is particularly useful for studying intermolecular interactions and polymorphism, which are not observable in solution-state NMR. However, specific advanced and solid-state NMR studies for this compound are not extensively detailed in the readily available literature.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and provides structural information through analysis of its fragmentation patterns.

In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ that confirms its molecular weight of 210.27 g/mol . nih.gov

The fragmentation pattern provides further structural evidence. Key fragments observed in the mass spectrum of this compound include ions corresponding to the benzoyl cation and the tropylium (B1234903) ion.

The table below lists the prominent ions observed in the GC-MS analysis.

| m/z | Ion Identity/Fragment |

| 210 | Molecular Ion [C₁₅H₁₄O]⁺ |

| 105 | Benzoyl cation [C₆H₅CO]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, HRMS data confirms its chemical formula as C₁₅H₁₄O. rsc.org This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For instance, the calculated exact mass for the [M+H]⁺ ion of this compound is 211.1117, and experimental HRMS data would be expected to match this value to within a few parts per million. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and large molecules. researchgate.net In the context of this compound, ESI-MS facilitates the formation of gas-phase ions, typically protonated molecules ([M+H]+), without significant fragmentation. researchgate.netlibretexts.org This allows for the precise determination of the molecular mass.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu These theoretical values can be compared with experimental data to enhance confidence in the compound's identification.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 211.11174 | 147.0 |

| [M+Na]+ | 233.09368 | 152.9 |

| [M-H]- | 209.09718 | 153.3 |

| [M+NH4]+ | 228.13828 | 165.1 |

| [M+K]+ | 249.06762 | 149.6 |

| [M+H-H2O]+ | 193.10172 | 139.8 |

Data sourced from PubChemLite. uni.lu

In studies involving deuterated analogs, such as the analysis of 2-D2 (a deuterated form of a related compound), ESI-MS is instrumental in confirming the incorporation of deuterium (B1214612) atoms. For instance, the calculated mass for the [M+H]+ ion of C15H12D2O was 213.1248, with the found value being 213.1238, confirming the presence of two deuterium atoms. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy is particularly effective for identifying the characteristic absorption bands of functional groups. vulcanchem.com For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group. vulcanchem.com The vapor phase IR spectrum of this compound is available in spectral databases. nih.gov

In a study of the photoinduced C-N bond cleavage in 2-azido-1,3-diphenylpropan-1-one derivatives, IR spectroscopy was used to monitor the reaction in argon matrices. acs.org The IR spectrum of azide (B81097) 1a showed a strong azido (B1232118) band at 2106 cm⁻¹ and other bands at 1350, 1251, and 1211 cm⁻¹, which were assigned to coupled bending of the C-H bond on the β-carbon atom. acs.org For a related azide 1b , a strong band at 2108 cm⁻¹ and a band at 1250 cm⁻¹ were observed, the latter being assigned to C-H bending coupled to C-CO-C stretching. acs.org

While less commonly reported for this compound itself, Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in a study of a related compound, 3-triphenylgermyl-1,1-diphenyl-1-propanol, Raman spectra showed Ge–Ph stretching vibrations near 1,000 cm⁻¹ and Ge–C vibrations at 594.1 cm⁻¹. This highlights the utility of Raman spectroscopy in identifying vibrations involving non-polar bonds and heavier atoms, which can be weak or absent in IR spectra.

X-ray Diffraction for Solid-State Structure and Stereochemical Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and stereochemistry. hzdr.de

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structure determination of crystalline solids. hzdr.de This non-destructive technique reveals the internal lattice structure, including unit cell dimensions and the exact positions of atoms. carleton.edu The process involves directing monochromatic X-rays, commonly generated from molybdenum (MoKα radiation, λ = 0.7107 Å) or copper sources, at a single crystal. carleton.edufzu.cz The resulting diffraction pattern is then analyzed to construct a model of the crystal structure.

For derivatives of this compound, SC-XRD has been successfully employed to elucidate their crystal structures. For example, the crystal structure of 3-(2-aminophenylsulfanyl)-1,3-diphenylpropan-1-one was determined to be monoclinic with the space group P21/n. nih.gov Similarly, the structure of 2,3-dibromo-1,3-diphenylpropan-1-one was also analyzed, revealing a non-centrosymmetric structure. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₉NOS |

| Molecular Weight | 333.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.1741 (16) |

| b (Å) | 5.6788 (8) |

| c (Å) | 27.308 (4) |

| β (°) | 95.266 (2) |

| Volume (ų) | 1725.5 (4) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Following data collection, crystallographic data refinement is a critical step to improve the accuracy of the determined structure. This process involves adjusting the atomic parameters (positional coordinates and displacement parameters) to achieve the best possible fit between the observed and calculated diffraction data. nih.gov

The quality of the refinement is assessed by several factors, including the R-factor (R), weighted R-factor (wR), and goodness of fit (S). For 3-(2-aminophenylsulfanyl)-1,3-diphenylpropan-1-one, the refinement converged with R[F² > 2σ(F²)] = 0.057, wR(F²) = 0.101, and S = 0.95 for 3195 reflections. nih.gov In the case of 2,3-dibromo-1,3-diphenylpropan-1-one, the refinement resulted in an R[F² > 2σ(F²)] of 0.026 and a wR(F²) of 0.058. iucr.org During refinement, hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. nih.goviucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a compound to study its electronic transitions. lkouniv.ac.inlibretexts.org When a molecule absorbs this energy, its electrons are promoted from a lower energy ground state to a higher energy excited state. lkouniv.ac.inlibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of a molecule that absorb light. lkouniv.ac.in

For this compound, the presence of phenyl groups and a carbonyl group constitutes a chromophoric system. The electronic transitions observed in molecules like this are typically π → π* and n → π* transitions. lkouniv.ac.in The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the excitation of an electron from a non-bonding orbital (like those on the oxygen of the carbonyl group) to a π* antibonding orbital. lkouniv.ac.in

The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; greater conjugation leads to absorption at longer wavelengths. lkouniv.ac.in The UV-Vis spectra of compounds related to this compound have been investigated, showing that the position of substituents on the phenyl rings can affect the absorption spectrum. researchgate.net For instance, the presence of a methoxy (B1213986) group in the para position of a similar compound, 1,3-diphenylpropane-1,3-dione, increases the absorption of radiation in the UV-A range. researchgate.net

Chromatographic Separation and Purity Assessment Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. chromatographytoday.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. chromatographytoday.com The various constituents of the mixture travel at different speeds, causing them to separate. khanacademy.org

Thin Layer Chromatography (TLC) is a widely used chromatographic technique for separating non-volatile mixtures. umass.edu It is often used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. umass.eduwisc.edu In TLC, the stationary phase is a thin layer of an adsorbent material, usually silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass plate. wisc.edu The mobile phase is a solvent or solvent mixture that moves up the plate via capillary action. khanacademy.org

The separation is based on the differential partitioning of the components between the stationary and mobile phases. umass.edu Polar compounds tend to adhere more strongly to the polar stationary phase and thus have lower Retention Factor (Rf) values, while less polar compounds move further up the plate with the mobile phase and have higher Rf values. wisc.edulibretexts.org The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

For this compound and related compounds, TLC is a standard method for monitoring reaction progress and assessing purity. google.com The choice of the solvent system (mobile phase) is crucial for achieving good separation. libretexts.org A common approach is to start with a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) and then adjust the polarity to obtain an optimal Rf value, typically between 0.2 and 0.3 for the desired compound. units.it For instance, in the synthesis of a derivative, 3-(diphenylphosphoryl)-1,2-diphenylpropan-1-one, TLC was used to monitor the reaction, and an Rf value of 0.2 was reported using a dichloromethane/methanol (B129727) (50/1) solvent system. acs.org

Table 1: TLC Parameters for Related Compounds

| Compound | Solvent System (Mobile Phase) | Rf Value | Source |

|---|---|---|---|

| 3-(Diphenylphosphoryl)-1,2-diphenylpropan-1-one | Dichloromethane/Methanol (50/1) | 0.2 | acs.org |

| Pent-4-en-1-yl benzoate | Hexane/Ethyl Acetate (19:1) | 0.4 | cardiff.ac.uk |

Note: Rf values are dependent on specific experimental conditions such as temperature and humidity and may vary. avantiresearch.com

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. units.it It operates on the same principles as TLC, but on a larger scale. units.it The stationary phase, typically silica gel or alumina, is packed into a vertical glass column. units.itmlsu.ac.in The mixture to be purified is loaded onto the top of the column, and a solvent (the eluent) is passed through the column. units.it

The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. units.it Fractions are collected as the eluent exits the column, and those containing the purified compound are combined. units.it

The purification of this compound and its derivatives frequently employs column chromatography. acs.orgrsc.org The selection of the eluent system is critical and is often guided by preliminary TLC analysis. units.it For example, a mixture of ethyl acetate and hexanes is a common eluent system. rsc.org In one reported synthesis, this compound was purified by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexanes. rsc.org Similarly, a derivative was purified using a mixture of petroleum ether and ethyl acetate. acs.org

Table 2: Column Chromatography Parameters for this compound and Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) | Source |

|---|---|---|---|

| This compound | Silica Gel | 0-10% Ethyl Acetate/Hexanes | rsc.org |

| 3-(Diphenylphosphoryl)-1,2-diphenylpropan-1-one | Silica Gel | Dichloromethane/Methanol (180:1) | acs.org |

| 3-(Diphenylphosphoryl)-1,2-diphenylpropan-1-one | Silica Gel | Petroleum Ether/Ethyl Acetate (2/1) | acs.org |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. akjournals.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. dokumen.pub

GC is widely used for determining the purity of a substance and for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products. acs.org When coupled with a mass spectrometer (GC-MS), it can also provide structural information about the separated components. nih.gov

The analysis of this compound and its reaction mixtures can be performed using GC. doi.org For instance, GC analysis has been used to determine the conversion and yield in reactions producing this compound. doi.org The choice of the GC column is important for achieving good separation. A common type of column used for this kind of analysis is a capillary column coated with a stationary phase like 5% diphenyl/95% dimethylpolysiloxane. akjournals.com

Thermal Analysis Techniques for Stability Investigations

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. tainstruments.com Two common thermal analysis techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study the thermal stability and decomposition of materials. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com DSC can be used to determine thermal transitions such as melting point, glass transition temperature, and heats of reaction. tainstruments.com

For compounds like this compound, thermal analysis can provide valuable information about their thermal stability and decomposition pathways. For example, TGA/DSC analysis can identify the temperature at which the compound starts to decompose.

Theoretical and Computational Chemistry Investigations

Reaction Mechanism Elucidation through Computational Modeling

Analysis of Radical and Ionic Intermediates

The study of reaction mechanisms often involves the characterization of transient species such as radical and ionic intermediates. While specific experimental or computational studies on the radical and ionic intermediates of 1,2-diphenylpropan-1-one are not extensively detailed in the literature, theoretical chemistry provides a powerful framework for their investigation.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving this compound. For instance, in photochemical reactions, α-cleavage (Norrish Type I reaction) is a common pathway for ketones, which would lead to the formation of a benzoyl radical and a 1-phenylethyl radical. DFT calculations can be employed to determine the geometries, energies, and spin density distributions of these radical intermediates.

Similarly, the formation of ionic intermediates, such as enolates under basic conditions or protonated carbonyl species under acidic conditions, can be modeled. Calculations would focus on the stability of these ions, the charge distribution, and the energy barriers for their formation and subsequent reactions. For example, a carbocation intermediate could be relevant in certain acid-catalyzed reactions nih.gov. Such analyses provide critical insights into reaction feasibility and selectivity.

Table 1: Theoretical Approaches for Analyzing Intermediates

| Intermediate Type | Computational Method | Key Properties to Analyze | Significance |

|---|---|---|---|

| Radical Intermediates | Unrestricted DFT (UDFT) | Geometry, Relative Energies, Spin Density Distribution, Bond Dissociation Energies | Elucidates photochemical degradation pathways (e.g., Norrish reactions) and radical-mediated synthesis. |

| Ionic Intermediates | DFT with appropriate charge and multiplicity | Geometry, Relative Energies, Charge Distribution (e.g., Mulliken, NBO), Solvation Effects | Predicts reactivity in acid/base-catalyzed reactions, stability of intermediates like enolates or carbocations. |

Stereochemical and Conformational Analysis

The stereochemistry and conformational landscape of this compound are crucial for understanding its reactivity and interactions. The molecule possesses a chiral center at the C2 carbon, meaning it can exist as two enantiomers, (R)-1,2-diphenylpropan-1-one and (S)-1,2-diphenylpropan-1-one.

For a related isomer, 1,3-diphenylpropan-1-one, studies have shown that the phenyl rings are significantly twisted with respect to the central propanone moiety to minimize steric hindrance researchgate.net. A similar situation is expected for this compound, where the steric repulsion between the two phenyl groups and the methyl group influences the preferred three-dimensional structure. The key dihedral angles determining the conformation would be:

C(phenyl)-C(carbonyl)-C2-C(phenyl)

O=C1-C2-C(methyl)

Identifying the global minimum energy conformer and the energy barriers between different conformers is essential for a complete understanding of the molecule's behavior.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations provide a suite of descriptors that quantify the reactivity and electronic characteristics of a molecule. These parameters are derived from the electronic structure and are invaluable for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity wikipedia.org. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.comlibretexts.org.

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's nucleophilicity or electron-donating ability. For this compound, the HOMO is expected to have significant contributions from the π-systems of the phenyl rings and the lone pair electrons on the carbonyl oxygen.

LUMO : The LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity and indicates the molecule's electrophilicity or electron-accepting ability. The LUMO is likely to be a π* antibonding orbital localized primarily on the carbonyl group and adjacent phenyl ring.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive ethernet.edu.et.

The distribution of electrons within a molecule governs its electrostatic interactions. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map and quantified through population analysis schemes like Mulliken charges uottawa.ca.

The MEP map illustrates the electrostatic potential on the electron density surface. It reveals regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically blue), which are prone to nucleophilic attack. For this compound, the most negative region is anticipated around the carbonyl oxygen atom due to its lone pairs of electrons.

Mulliken population analysis assigns partial charges to each atom in the molecule researchgate.net. Although dependent on the basis set used, this method provides a valuable qualitative picture of charge distribution stackexchange.com. In this compound, the carbonyl carbon is expected to carry a significant positive charge, making it a primary electrophilic site, while the oxygen atom will have a corresponding negative charge.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to further characterize the molecule's chemical nature ias.ac.inresearchgate.net.

Electronegativity (χ) : This parameter measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ) and can be approximated using the energies of the frontier orbitals:

χ = -μ ≈ -(EHOMO + ELUMO) / 2

Chemical Hardness (η) : This descriptor quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." It is calculated as:

η ≈ (ELUMO - EHOMO) / 2

These parameters are central to the Hard and Soft Acids and Bases (HSAB) principle, which helps predict the outcome of chemical reactions.

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud or charge transfer. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for investigating the electronic excited states of molecules rsc.orguci.edursc.org. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (e.g., UV-Vis), and oscillator strengths, which relate to the intensity of the absorption bands chemrxiv.orgsemanticscholar.org.

For this compound, a TD-DFT study would characterize the low-lying electronic transitions. The key transitions expected for a ketone with aromatic rings include:

n → π* transitions : These involve the excitation of an electron from a non-bonding orbital (n), primarily the lone pair on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group. These transitions are typically weak (low oscillator strength) and are the lowest energy electronic transitions.

π → π* transitions : These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are associated with the conjugated systems of the benzoyl group and the second phenyl ring. They are generally more intense than n → π* transitions and occur at higher energies.

A TD-DFT analysis would provide detailed information on the energy of each excited state and the nature of the orbitals involved in the transition, offering a theoretical basis for interpreting the molecule's photochemistry and UV-Vis spectrum.

Advanced Applications in Synthetic Organic Chemistry

Role as a Strategic Building Block for Complex Organic Molecules

The utility of 1,2-diphenylpropan-1-one as a strategic building block is demonstrated in its application for constructing a variety of complex organic molecules. scielo.br Its derivatives are particularly useful as starting materials for the synthesis of naturally occurring products and other intricate molecular architectures. scielo.br

For instance, deoxybenzoin (B349326) derivatives are crucial in the synthesis of isoflavones, a class of flavonoids with various biological activities. A notable example is the one-step synthesis of 2-hydroxymethylisoflavones, where deoxybenzoin is cyclized with glyoxal (B1671930) in the presence of a base to yield the desired isoflavone (B191592) structure. nih.gov This method provides an efficient route to novel isoflavones that have shown potential in stimulating osteoblast differentiation. nih.gov

Furthermore, the deoxybenzoin skeleton is a key component in the synthesis of certain natural products. For example, a derivative of deoxybenzoin was synthesized as a model compound to confirm the structure of a natural product isolated from Deguelia hatschbachii. scielo.brresearcher.life This synthesis involved a Friedel-Crafts reaction followed by allylation and Wacker oxidation, showcasing the adaptability of the deoxybenzoin core. scielo.brresearcher.life

The compound also serves as a precursor for polymeric materials. Deoxybenzoin-containing polymers, such as aromatic polyesters and polyphosphonates derived from its bisphenol analogue (4,4'-bishydroxydeoxybenzoin), exhibit low flammability and high char yields, making them promising candidates for fire-resistant materials. faa.gov

The reactivity of the α-carbon to the carbonyl group in this compound allows for various modifications, such as alkylation, which further expands its utility as a building block. scielo.br This reactivity has been exploited in the synthesis of complex quinoline (B57606) derivatives through multicomponent reactions. rsc.org

Development of Novel Reaction Methodologies

The unique reactivity of this compound and its derivatives has spurred the development of novel reaction methodologies. These methods often leverage the compound's structure to achieve high efficiency and selectivity.

One such development is the use of deoxybenzoin derivatives in one-pot tandem reactions. For example, a calcium-catalyzed Friedlander annulation followed by a chemoselective C-H functionalization has been developed using a deoxybenzoin derivative as a key reactant. rsc.org This methodology allows for the efficient synthesis of complex quinoline-based molecules from simple starting materials. rsc.org

Furthermore, the photochemistry of this compound derivatives has been explored to develop new synthetic transformations. For instance, the photolysis of 3-azido-1,3-diphenyl-propan-1-one derivatives leads to C-N bond cleavage and the formation of different products depending on the substitution pattern, providing a method for the photorelease of hydrazoic acid. acs.org

The compound and its derivatives also play a role in the development of new catalytic systems. For example, the reduction of 1,3-diphenylpropan-1-one is used as a model reaction to study the enantioselectivity of new chiral hydride reagents derived from levoglucosenone (B1675106). researchgate.net This research contributes to the development of new methods for asymmetric synthesis.

Recent advancements have also focused on sustainable chemistry. For example, a method for the chemoselective transfer hydrogenation of the C=C bond in α,β-unsaturated ketones to produce saturated ketones like 1,3-diphenylpropan-1-one has been developed using methanol (B129727) as the hydrogen source and a low loading of an iridium catalyst. rsc.org This approach offers an environmentally benign alternative to traditional reduction methods.

Precursors for Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

The chiral derivatives of this compound are valuable as precursors for the synthesis of chiral catalysts and auxiliaries, which are essential for controlling stereochemistry in asymmetric reactions. lookchem.com The inherent chirality in these derivatives can be transferred to new stereocenters during a chemical reaction. smolecule.com

For example, chiral diols derived from this compound, such as (2S)-1,1-diphenylpropane-1,2-diol, are used as catalysts in asymmetric synthesis, including hydrogenation and oxidation reactions. smolecule.com The stereochemical configuration of these diols influences the enantioselectivity of the reactions they catalyze.

Derivatives of this compound can be transformed into chiral ligands for metal-catalyzed asymmetric reactions. The rigid structure of compounds like 1,1-diphenyl-1-propanol, which can be synthesized from this compound, makes them suitable precursors for chiral ligands used in asymmetric catalysis.

The use of chiral auxiliaries derived from related structures is a well-established strategy in asymmetric synthesis. rsc.org For instance, chiral auxiliaries can be attached to a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. While direct examples starting from this compound are specific, the principle is broadly applicable to its chiral derivatives. rsc.orgrrscientific.com

The development of enantioselective synthesis methods often involves the use of chiral auxiliaries to create stereogenic centers. acs.org The diastereoselective addition of nucleophiles to imines bearing a chiral sulfinyl group, for example, is a powerful method for creating chiral amines. acs.org Chiral ketones and their derivatives can play a role in similar strategies.

Utilization in Mechanistic Probes (e.g., Deuterated Compounds for Study)

Deuterium-labeled compounds are powerful tools for elucidating reaction mechanisms, and this compound and its derivatives are no exception. The introduction of deuterium (B1214612) at specific positions in the molecule allows chemists to track the movement of atoms and understand the intricate details of reaction pathways. acs.org

For instance, deuterated derivatives of this compound can be used to study the mechanism of hydrogenation and other reduction reactions. researchgate.net By analyzing the distribution of deuterium in the products, researchers can gain insights into the stereochemistry and regioselectivity of the reaction. The use of ¹³C NMR spectroscopy in conjunction with deuterium labeling is a particularly effective technique for assigning signals and studying reaction mechanisms. acs.org

Deuterium labeling has been employed to investigate cationic rearrangements in polycyclic systems, demonstrating the broad applicability of this technique. acs.org The synthesis of deuterated organic compounds is of significant interest for mechanistic studies, and methods for the dehalogenative deuteration of alkyl halides using D₂O as the deuterium source provide an efficient route to these labeled molecules. sci-hub.se

In photochemical studies, deuterated compounds can help to differentiate between different reaction pathways. The photolysis of azido (B1232118) derivatives of this compound, for example, involves the formation of radical intermediates, and deuterium labeling could be used to probe the subsequent reactions of these species. acs.org

The table below provides a summary of the advanced applications of this compound in synthetic organic chemistry.

| Application Area | Specific Use of this compound | Key Research Findings |

| Strategic Building Block | Precursor for isoflavones | Efficient one-step synthesis of 2-hydroxymethylisoflavones with osteogenic activity. nih.gov |

| Synthesis of natural product analogues | Used to synthesize a model compound to confirm the structure of a natural product from Deguelia hatschbachii. scielo.brresearcher.life | |

| Precursor for fire-resistant polymers | Deoxybenzoin-based polymers exhibit low flammability and high char yields. faa.gov | |

| Novel Reaction Methodologies | Substrate in tandem reactions | Employed in calcium-catalyzed Friedlander annulation/C-H functionalization for quinoline synthesis. rsc.org |

| Photochemical reactions | Azido-derivatives undergo photoinduced C-N bond cleavage. acs.org | |

| Model reaction for catalyst development | Used to evaluate the enantioselectivity of new chiral reducing agents. researchgate.net | |

| Chiral Catalysts and Auxiliaries | Precursor for chiral diol catalysts | Chiral diols derived from it are used in asymmetric hydrogenation and oxidation. smolecule.com |

| Precursor for chiral ligands | Its derivatives can be converted into chiral ligands for asymmetric catalysis. | |

| Mechanistic Probes | Synthesis of deuterated compounds | Used to prepare deuterated analogues for studying reaction mechanisms. acs.orgsci-hub.se |

| Mechanistic studies of hydrogenation | Deuterium labeling helps to elucidate the stereochemistry and regioselectivity of hydrogenation. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Diphenylpropan-1-one, and how can their efficiency be optimized?

- Methodological Answer : The synthesis of this compound typically involves α-hydroxylation of ketimines using chiral sulfinamide auxiliaries. For example, stereoselective synthesis via titanium ethoxide-mediated reactions with (R)-N-tert-butanesulfinamide yields enantiomerically distinct products. Optimization requires adjusting stoichiometric ratios (e.g., 1.5 equiv sulfinamide to 1.0 equiv ketone) and purification via column chromatography (e.g., 20% ethyl acetate/petroleum ether) to improve yield and purity . Efficiency can be enhanced by monitoring reaction kinetics under controlled temperatures and inert atmospheres.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?